BENGHE Foundational & Exploratory

Check Availability & Pricing

The Core Mechanism of Avibactam: A Covalent,
Reversible Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avibactam

Cat. No.: B601228

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a groundbreaking non-f-lactam (-lactamase inhibitor, distinguished by its unique
covalent and reversible mechanism of action.[1][2][3] This diazabicyclooctane (DBO)
compound effectively neutralizes a broad spectrum of serine B-lactamases, including Ambler
class A, C, and some class D enzymes, which are primary contributors to antibiotic resistance
in Gram-negative bacteria.[4][5][6] When combined with 3-lactam antibiotics such as
ceftazidime, ceftaroline, and aztreonam, avibactam restores their efficacy against many
resistant pathogens.[5][7] This technical guide delves into the core inhibitory mechanism of
avibactam, presenting key kinetic data, detailed experimental protocols, and visual
representations of the molecular interactions and processes.

The Covalent, Reversible Inhibition Pathway

The inhibitory action of avibactam is a two-step process. Initially, the catalytic serine residue in
the active site of the (-lactamase enzyme attacks the carbonyl group of avibactam's five-
membered urea ring.[3] This nucleophilic attack results in the opening of the ring and the
formation of a stable, covalent carbamoyl-enzyme intermediate.[3][8] This acylation step
effectively inactivates the enzyme.

Unlike traditional B-lactamase inhibitors that undergo hydrolysis and are permanently
inactivated, the avibactam-enzyme complex undergoes a slow, reversible deacylation process.
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[3] This process involves an intramolecular cyclization that regenerates the intact, active
avibactam molecule, which can then inhibit another B-lactamase enzyme.[1][3] This novel
recycling mechanism contributes significantly to its potency.[3] While this reversible
recyclization is the primary pathway, in some enzymes like KPC-2, a minor, slower hydrolytic
route involving fragmentation of the acyl-avibactam complex has been observed.[4][9]
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Caption: Covalent, reversible inhibition pathway of Avibactam.

Quantitative Analysis of Avibactam Inhibition

The efficacy of avibactam varies across different classes of B-lactamases. The following tables
summarize key kinetic parameters for the interaction of avibactam with several clinically

relevant enzymes.

Table 1: Acylation and Deacylation Kinetics of Avibactam Against Various B-Lactamases
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) Half-life (ta/
Acylation .
" Deacylation 2) for
. Efficiency
Enzyme Class Organism (kaIK) Rate (k_off) Enzyme
HIKi
' (min~—?) Recovery
(M™s7) .
(min)
Escherichia
CTX-M-15 A ) 1.0x 10° - 40
coli
Klebsiella
KPC-2 A _ - - 82
pneumoniae
Escherichia
TEM-1 A ) 1.6 x 10° 0.045 16
coli
P. aeruginosa
AmpC C - - 6
PAO1
E. cloacae
AmpC C - - 300
P99
Pseudomona
OXA-10 D . 1.1 x 10t - >5 days
s aeruginosa
Klebsiella
OXA-48 D _ - - -
pneumoniae

Data compiled from Ehmann et al., 2012 and Ehmann et al., 2013.[3][4]

Table 2: Mass Spectrometry Analysis of Avibactam-Enzyme Adducts
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] Expected Observed
Incubation Percent
Enzyme . Mass Increase = Mass Increase
Time Acylated
(Da) (Da)
CTX-M-15 5 min 265.1 265.2 Stoichiometric
24 h 265.1 265.2 100%
KPC-2 5 min 265.1 265.2 Stoichiometric
Multiple species
24 h 265.1 -
observed
E. cloacae P99 ] . .
5 min 265.1 265.2 Stoichiometric
AmpC
24 h 265.1 265.2 93%
OXA-10 5 min 265.1 265.2 Stoichiometric
24 h 265.1 265.2 100%

Data from Ehmann et al., 2013.[4]

Key Experimental Protocols
Determination of Deacylation Off-Rate (k_off) by Jump
Dilution

This method is employed to measure the rate of enzyme activity recovery after inhibition, which
corresponds to the deacylation rate.

Protocol:

e Enzyme-Inhibitor Incubation: A concentrated solution of the B-lactamase enzyme is
incubated with a molar excess of avibactam to ensure complete formation of the covalent
acyl-enzyme complex.

» Jump Dilution: The reaction mixture is rapidly diluted (e.g., 100-fold or more) into a solution
containing a reporter substrate (e.g., nitrocefin). This dilution effectively prevents further
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inhibition by reducing the concentration of free avibactam to negligible levels.

o Monitoring Activity Return: The hydrolysis of the reporter substrate is monitored over time
using a spectrophotometer. The rate of substrate hydrolysis will increase as the enzyme is
slowly reactivated through deacylation.

o Data Analysis: The time course of activity return is fitted to a first-order exponential equation
to determine the off-rate constant (k_off).

k_off Determination Workflow

1. Incubate Enzyme 2. Rapid 'Jump’ Dilution 3. Monitor Substrate 4. Fit Data to Exponential
with excess Avibactam into reporter substrate Hydrolysis Over Time to determine k_off

Click to download full resolution via product page

Caption: Workflow for k_off determination.

Mass Spectrometry Analysis of Acyl-Enzyme Complex

Mass spectrometry is used to confirm the formation of a covalent adduct and to assess its
stability over time.

Protocol:

e Acylation: The B-lactamase is incubated with a molar excess of avibactam for a defined
period (e.g., 5 minutes or 24 hours).

e Removal of Excess Inhibitor: Excess, unbound avibactam is removed from the solution,
typically by ultrafiltration or size-exclusion chromatography.

o Sample Preparation: The protein sample is prepared for mass spectrometry, which may
involve denaturation under acidic conditions.

o Mass Analysis: The mass of the intact protein is determined using electrospray ionization
mass spectrometry (ESI-MS). The formation of the covalent adduct is confirmed by an
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increase in the protein's mass corresponding to the mass of avibactam.[4]

 Stability Assessment: By comparing the mass spectra of samples incubated for different
durations, the stability of the acyl-enzyme complex and the potential for hydrolysis or other
modifications can be assessed.[4]

Structural Insights into the Inhibition Mechanism

High-resolution X-ray crystal structures of avibactam in complex with various 3-lactamases
have provided detailed insights into its binding and mechanism of action.[6][10] The structures
reveal that the opened avibactam molecule is rigidly positioned within the active site.[11] The
sulfate group of avibactam occupies the same pocket that typically binds the carboxylate
group of B-lactam antibiotics, forming key interactions with conserved residues.[12] The
carboxamide group also forms important hydrogen bonds within the active site.[12] These
interactions anchor the inhibitor, and the proximity of the leaving nitrogen to the carbamoyl
carbonyl is believed to facilitate the reverse ring-closing reaction, favoring regeneration of intact
avibactam over hydrolysis.[10]

Avibactam in -Lactamase Active Site
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Caption: Avibactam interactions in the active site.

Conclusion
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Avibactam's unique covalent, reversible mechanism of inhibition represents a significant
advancement in combating B-lactamase-mediated antibiotic resistance. Its ability to be recycled
after inactivating an enzyme molecule contributes to its high potency and broad spectrum of
activity. Understanding the kinetic and structural basis of this mechanism is crucial for the
development of future -lactamase inhibitors and for optimizing the clinical use of avibactam-
containing combination therapies. The methodologies and data presented in this guide provide
a comprehensive overview for professionals in the field of infectious disease research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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